molecular formula C3H7N2Se B1587918 Selenourea, N,N-dimethyl- CAS No. 5117-16-8

Selenourea, N,N-dimethyl-

Cat. No. B1587918
CAS RN: 5117-16-8
M. Wt: 150.07 g/mol
InChI Key: RVXJIYJPQXRIEM-UHFFFAOYSA-N
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Description

“Selenourea, N,N-dimethyl-” also known as “1,1-Dimethyl-2-selenourea” is an organoselenium compound . It has been used as a selenium (Se) precursor for the insertion of Se into protein crystals . It can also be used as a reagent to synthesize selenazoles from α-bromo ketones in the presence of β-cyclodextrin .


Molecular Structure Analysis

The molecular formula of “Selenourea, N,N-dimethyl-” is C3H8N2Se . The molecular weight is 151.07 . The structure displays an elongated selenocarbonyl bond .


Chemical Reactions Analysis

“Selenourea, N,N-dimethyl-” has been involved in reactions with dibromine to produce selenourea–dibromine, the ‘T’-shaped 1:1 molecular adduct N,N-dimethyl-2-selenourea–dibromine . It has also been used as a precursor to synthesize CdSe quantum dots in aqueous solution under simultaneous illumination with a diode-pumped solid state green laser and a Xe-Hg lamp .


Physical And Chemical Properties Analysis

“Selenourea, N,N-dimethyl-” is a solid substance . Its melting point is 172-174°C (lit.) and boiling point is predicted to be 177.2±23.0 °C .

Scientific Research Applications

  • Methods of Application or Experimental Procedures : The steady-state emission, temperature-dependent time-correlated single photon counting, and femtosecond fluorescence upconversion experimental results were used to confirm the role of Selenourea in enhancing fluorescence quenching . A wide range of fluorophores, based on their different redox abilities and fluorescence lifetimes covering a broad spectral window, were chosen to validate the proof of the concept .

  • Results or Outcomes : The results showed that Selenourea significantly enhances the fluorescence quenching through a photoinduced electron transfer (PET) mechanism with an approximately 10 picoseconds ultrafast intrinsic PET lifetime component which is mostly absent in thiourea . This high quenching efficiency with an ultrafast PET process, reduced orbital energy gap, and higher negative free energy change of the electron transfer reaction are the representative characteristics of selenourea or selenoamides to enable them as potential surrogates of thioamides or oxoamides quenching probes to monitor protein conformational changes and dynamics .

Safety And Hazards

“Selenourea, N,N-dimethyl-” is toxic if swallowed or inhaled. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

properties

InChI

InChI=1S/C3H7N2Se/c1-5(2)3(4)6/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXJIYJPQXRIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063706
Record name Selenourea, N,N-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selenourea, N,N-dimethyl-

CAS RN

5117-16-8
Record name Selenourea, N,N-dimethyl-
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Record name Selenourea,N-dimethyl-
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Record name Selenourea, N,N-dimethyl-
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Record name Selenourea, N,N-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethyl-2-selenourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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